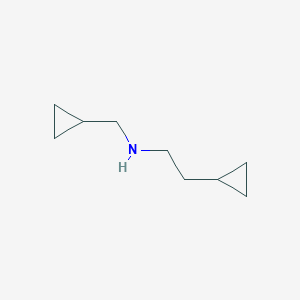
(2-Cyclopropylethyl)(cyclopropylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropylethyl)(cyclopropylmethyl)amine is an organic compound with the molecular formula C9H17N. It is characterized by the presence of two cyclopropyl groups attached to an ethyl and a methyl amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylethyl)(cyclopropylmethyl)amine typically involves the reduction of nitriles or amides. One common method includes the reduction of cyclopropanecarbonitrile using sodium borohydride in the presence of nickel dichloride as a catalyst. The reaction is carried out in tetrahydrofuran under controlled temperatures ranging from 20-45°C .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized for cost-effectiveness and safety. The process involves the same reduction reaction but is scaled up with appropriate safety measures and equipment to handle larger quantities of reactants and products .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclopropylethyl)(cyclopropylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be further reduced to form simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce simpler amines .
Applications De Recherche Scientifique
(2-Cyclopropylethyl)(cyclopropylmethyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2-Cyclopropylethyl)(cyclopropylmethyl)amine exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it can act as an inhibitor of cytochrome P450 enzymes by undergoing initial one-electron oxidation at nitrogen, leading to the scission of the cyclopropane ring and covalent modification of the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the additional cyclopropylmethyl group.
Cyclopropylmethylamine: Contains a single cyclopropyl group attached to a methyl amine.
Cyclopropylethylamine: Similar but with an ethyl group instead of a methyl group.
Uniqueness
(2-Cyclopropylethyl)(cyclopropylmethyl)amine is unique due to the presence of two cyclopropyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl groups in various chemical and biological contexts .
Propriétés
Formule moléculaire |
C9H17N |
|---|---|
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
2-cyclopropyl-N-(cyclopropylmethyl)ethanamine |
InChI |
InChI=1S/C9H17N/c1-2-8(1)5-6-10-7-9-3-4-9/h8-10H,1-7H2 |
Clé InChI |
AMUPTOUXSKVYLV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CCNCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




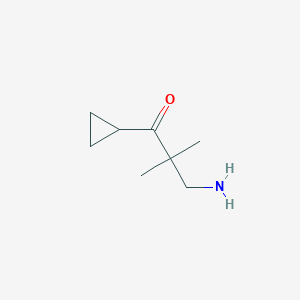
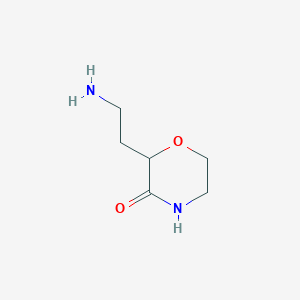
![3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL](/img/structure/B13178929.png)
![4,9-Dioxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B13178951.png)
![(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13178958.png)
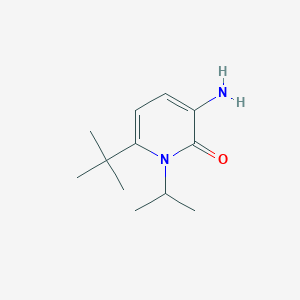
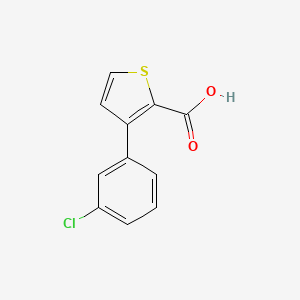
![Ethyl[(3-methoxycyclobutyl)methyl]amine](/img/structure/B13178965.png)
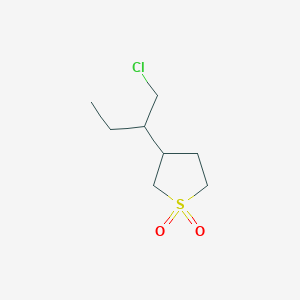

![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13179004.png)
![2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B13179009.png)
